Cisapride-13C,d3

Description

BenchChem offers high-quality Cisapride-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cisapride-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

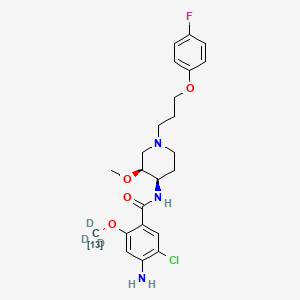

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSUBABJRXZOMT-WNJPBQIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Cisapride-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic and purification strategy for the isotopically labeled compound, Cisapride-13C,d3. While specific, publicly available protocols for this labeled analog are scarce, this document outlines a detailed, plausible methodology based on established synthetic routes for Cisapride and general principles of isotopic labeling and purification.

Introduction

Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract.[1] It functions as a serotonin 5-HT4 receptor agonist, which stimulates the release of acetylcholine in the enteric nervous system.[1][2][3] Isotopically labeled analogs, such as Cisapride-13C,d3, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This guide details a hypothetical, yet scientifically grounded, approach to its synthesis and purification.

Proposed Synthetic Pathway

The synthesis of Cisapride-13C,d3 can be logically adapted from the known synthesis of unlabeled Cisapride. The key is the introduction of the isotopic labels at a late stage to maximize incorporation and minimize costs. The proposed retrosynthetic analysis identifies two key isotopically labeled precursors: 4-amino-5-chloro-2-(methoxy-d3)-benzoic acid and a piperidine derivative containing a 13C-labeled carbon.

General Reaction Scheme:

The core of the synthesis involves the amide coupling of two key intermediates:

-

Intermediate A: cis-4-Amino-1-(3-(4-fluorophenoxy)propyl)-3-methoxypiperidine

-

Intermediate B (Labeled): 4-amino-5-chloro-2-methoxy-benzoic acid-13C,d3

The final step is the coupling of these two fragments to yield the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of Labeled Intermediate B (4-amino-5-chloro-2-methoxy-benzoic acid-13C,d3)

This step would likely start from a commercially available 13C-labeled precursor. A plausible route involves the introduction of the methoxy-d3 group using a deuterated methylating agent.

-

Starting Material: A suitable 13C-labeled aromatic precursor.

-

Chlorination: Introduction of the chloro-substituent at the 5-position.

-

Nitration: Introduction of a nitro group at the 4-position.

-

Methylation (Labeling): O-methylation of the hydroxyl group at the 2-position using a deuterated methylating agent such as methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4).

-

Reduction: Reduction of the nitro group to an amino group to yield the final labeled intermediate.

Step 2: Amide Coupling

This step joins Intermediate A with the labeled Intermediate B.

-

Activation of Intermediate B: Intermediate B is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling Reaction: The activated Intermediate B is reacted with Intermediate A in an inert solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

Purification Strategy

Purification of the final product, Cisapride-13C,d3, is critical to remove unreacted starting materials, byproducts, and any unlabeled Cisapride. A multi-step purification process is recommended.

Experimental Protocol: Purification

-

Initial Workup: The reaction mixture is quenched with water and the product is extracted into an organic solvent. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, a mixture of dichloromethane and methanol, would be employed to separate the product from impurities.

-

Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

High-Performance Liquid Chromatography (HPLC): Final purity is often achieved using preparative reverse-phase HPLC.[4]

Analytical Characterization

The identity and purity of the synthesized Cisapride-13C,d3 must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic incorporation. | The molecular ion peak should correspond to the calculated mass of C22,13CH26D3ClFN3O4 (469.96 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and determination of isotopic labeling position. | ¹H NMR will show the absence of the methoxy proton signal and the presence of other characteristic protons. ¹³C NMR will show an enhanced signal for the labeled carbon. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak with a purity of >98% is desired. |

| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, N, Cl, and F should be within ±0.4% of the calculated values. |

Visualizations

Cisapride Mechanism of Action

Caption: Mechanism of action of Cisapride.

Synthetic Workflow

References

The Role of Cisapride-13C,d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cisapride-13C,d3 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the pharmacological basis of Cisapride, the principles of stable isotope dilution analysis, a detailed experimental protocol for quantification, and the validation parameters required by regulatory bodies.

Introduction: The Principle of Stable Isotope Dilution

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. A SIL-IS is a form of the analyte in which several atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

Cisapride-13C,d3 is the ideal internal standard for the quantification of the gastroprokinetic agent Cisapride. By incorporating one ¹³C atom and three deuterium atoms, its molecular weight is increased by four mass units. This mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.

The core principle is that a known amount of Cisapride-13C,d3 is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process. Because the SIL-IS is almost chemically and physically identical to the analyte, it experiences the same variations during every step of the analytical procedure, including extraction, potential degradation, chromatographic retention, and ionization in the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variabilities and ensuring a robust and reliable quantification.

Pharmacological Mechanism of Action of Cisapride

Cisapride is a gastroprokinetic agent, meaning it enhances motility in the upper gastrointestinal tract. Its primary mechanism of action is as a selective serotonin 5-HT₄ receptor agonist.[1] By activating these receptors on neurons in the myenteric plexus of the gut, Cisapride facilitates the release of acetylcholine.[1][2] Acetylcholine, a key neurotransmitter, then acts on muscarinic receptors on smooth muscle cells, leading to increased esophageal sphincter tone, enhanced gastric contractions, and improved antroduodenal coordination. This results in accelerated gastric emptying and intestinal transit.

It is important to note that Cisapride was withdrawn from the market in many countries due to the risk of serious cardiac side effects, specifically long QT syndrome, which can lead to arrhythmias. However, it and its labeled counterparts remain crucial tools for in vitro and preclinical research.

Figure 1: Signaling pathway of Cisapride's prokinetic action.

The Role of Cisapride-13C,d3 in Quantitative Analysis

The fundamental advantage of using Cisapride-13C,d3 as an internal standard is its ability to mimic the behavior of unlabeled Cisapride throughout the analytical process. This is critical for compensating for two major sources of error in LC-MS/MS analysis: recovery variability and matrix effects.

-

Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, it's nearly impossible to achieve 100% recovery of the analyte. The percentage of recovery can also vary between samples. Since Cisapride-13C,d3 has the same extraction efficiency as Cisapride, the ratio of their concentrations remains unchanged regardless of the recovery rate.

-

Matrix Effects: Components in biological matrices (e.g., plasma, urine) can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, either suppressing or enhancing the signal. This "matrix effect" is a significant source of imprecision and inaccuracy. Because Cisapride-13C,d3 co-elutes with Cisapride and has the same ionization properties, it is affected by the matrix in the same way. This co-elution ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard, thus canceling out the effect when the peak area ratio is calculated.

Figure 2: Logic of using a stable isotope-labeled internal standard.

Representative Experimental Protocol: Quantification of Cisapride in Human Plasma

This section outlines a typical LC-MS/MS method for the quantification of Cisapride in human plasma using Cisapride-13C,d3 as the internal standard. This protocol is representative and should be fully validated before implementation.

Materials and Reagents

-

Analytes: Cisapride, Cisapride-13C,d3

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid (FA), HPLC-grade water.

-

Matrix: Drug-free human plasma (K₂EDTA).

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cisapride and Cisapride-13C,d3 in methanol.

-

Cisapride Working Solutions: Serially dilute the Cisapride stock solution with 50:50 ACN:Water to prepare working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Cisapride-13C,d3 stock solution with 50:50 ACN:Water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Transitions

The MRM transitions are selected to provide specificity and sensitivity. The precursor ion (Q1) is typically the protonated molecule [M+H]⁺, and the product ion (Q3) is a stable fragment generated by collision-induced dissociation.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Cisapride | 466.2 | 184.1 |

| Cisapride-13C,d3 | 470.2 | 184.1 |

Note: The product ion for the internal standard is expected to be the same as the analyte because the isotopic labels are on the methoxy group of the piperidine ring, which is not part of the common 184.1 Da fragment.

Figure 3: Bioanalytical experimental workflow for Cisapride.

Bioanalytical Method Validation Data

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose, following guidelines from regulatory agencies like the FDA and EMA (harmonized under ICH M10). The use of Cisapride-13C,d3 is instrumental in meeting the stringent acceptance criteria for these validation parameters. Below are tables summarizing typical validation data for a hypothetical assay.

Linearity and Range

| Calibration Standard (ng/mL) |

| 0.1 (LLOQ) |

| 0.2 |

| 0.5 |

| 2.0 |

| 10.0 |

| 25.0 |

| 50.0 |

| 100.0 (ULOQ) |

| Regression Model |

| Correlation (r²) |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Accuracy and Precision

This is assessed by analyzing Quality Control (QC) samples at multiple concentration levels in replicate on different days.

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | < 20% | ± 20% | < 20% | ± 20% |

| Low QC | 0.3 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 8.0 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 80.0 | < 15% | ± 15% | < 15% | ± 15% |

%CV: Percent Coefficient of Variation; %Bias: Percent deviation from nominal concentration

Recovery and Matrix Effect

| QC Level | Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 0.3 | 85 - 95% | 85 - 95% | 0.95 - 1.05 | 0.98 - 1.02 |

| High QC | 80.0 | 85 - 95% | 85 - 95% | 0.95 - 1.05 | 0.98 - 1.02 |

A Matrix Factor of 1 indicates no matrix effect. An IS-Normalized Matrix Factor close to 1 demonstrates that the internal standard effectively corrects for any matrix effects.

Conclusion

Cisapride-13C,d3 serves as the ideal internal standard for the quantitative bioanalysis of Cisapride. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow it to track and correct for variability throughout the entire analytical workflow. By compensating for inconsistent sample recovery and mitigating unpredictable matrix effects, the use of Cisapride-13C,d3 ensures that bioanalytical methods can meet the rigorous validation standards for accuracy, precision, and robustness demanded by the scientific and regulatory communities. This enables researchers to generate high-quality, reliable data in pharmacokinetic, toxicokinetic, and other drug development studies.

References

Commercial Availability and Technical Guide for Cisapride-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical applications of Cisapride-13C,d3. This stable isotope-labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and other bioanalytical studies.

Core Compound Information

| Parameter | Details |

| Product Name | Cisapride-13C,d3 |

| Chemical Name | rel-4-Amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl]-3-(methoxy-13C,d3)-4-piperidinyl]-2-methoxybenzamide |

| CAS Number | 1285970-69-5 |

| Molecular Formula | C₂₂¹³CH₂₆D₃ClFN₃O₄ |

| Molecular Weight | 469.96 g/mol |

Commercial Availability and Suppliers

Cisapride-13C,d3 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. Researchers can procure this compound from the following vendors, who typically provide a Certificate of Analysis (CoA) with each product.

| Supplier | Website | Contact Information | Notes |

| Simson Pharma Limited | simsonpharma.com | --INVALID-LINK-- | Offers custom synthesis and provides a Certificate of Analysis. |

| VIVAN Life Sciences | vivanlifesciences.com | --INVALID-LINK-- | Lists the product with catalog number VLCS-00556. |

| TLC Pharmaceutical Standards Ltd. | N/A | N/A | Listed as a supplier in chemical buyers guides. |

| ChemicalBook | chemicalbook.com | N/A | Provides a platform with a list of global suppliers. |

| Pharmaffiliates | pharmaffiliates.com | N/A | Offers the product for research purposes. |

| Toronto Research Chemicals (TRC) | trc-canada.com | N/A | A well-known supplier of isotope-labeled compounds. |

Representative Certificate of Analysis

While a specific Certificate of Analysis for a particular batch should be obtained from the supplier, the following table represents typical quality specifications for Cisapride-13C,d3 based on industry standards for stable isotope-labeled compounds.

| Test | Method | Specification | Representative Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % ¹³C, ≥ 98 atom % D | Conforms |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Conforms |

| Appearance | Visual | White to off-white solid | Conforms |

| Solubility | N/A | Soluble in DMSO, Methanol | Conforms |

Experimental Protocols

Use of Cisapride-13C,d3 as an Internal Standard in LC-MS/MS Analysis

Objective: To accurately quantify the concentration of unlabeled Cisapride in a biological matrix (e.g., plasma, urine) by correcting for variations in sample preparation and instrument response.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of Cisapride-13C,d3 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare a working internal standard (IS) solution by diluting the primary stock solution to a final concentration of 100 ng/mL in the same solvent.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (e.g., plasma), add 300 µL of the working IS solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cisapride: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 466.2 → 194.1).

-

Cisapride-13C,d3: Monitor the corresponding shifted transition (e.g., m/z 470.2 → 194.1).

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of Cisapride in the unknown samples from the calibration curve.

-

Competitive Radioligand Binding Assay for 5-HT₄ Receptor

Objective: To determine the binding affinity (Ki) of unlabeled Cisapride for the 5-HT₄ receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

-

Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate.

-

To each well, add:

-

50 µL of radioligand (e.g., [³H]-GR113808, a known 5-HT₄ antagonist) at a concentration near its Kd.

-

50 µL of competing ligand (unlabeled Cisapride) at various concentrations.

-

100 µL of the membrane preparation.

-

-

For non-specific binding, add a high concentration of a known 5-HT₄ ligand (e.g., unlabeled GR113808).

-

Incubate the plate at room temperature for 60 minutes.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflows

Cisapride-13C,d3 in a Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Cisapride in a biological sample using Cisapride-13C,d3 as an internal standard.

5-HT₄ Receptor Signaling Pathway

Cisapride acts as an agonist at the 5-hydroxytryptamine type 4 (5-HT₄) receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.

Technical Guide: Cisapride-13C,d3 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Cisapride-13C,d3. This isotopically labeled analog of Cisapride is a crucial tool for quantitative bioanalytical studies, particularly in absorption, distribution, metabolism, and excretion (ADME) research. Accurate characterization of its purity and identity is paramount for generating reliable and reproducible data.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for Cisapride-13C,d3 provides a detailed summary of its identity, purity, and quality. Below is a representative CoA based on typical specifications for isotopically labeled pharmaceutical standards.

Table 1: Product Information

| Parameter | Specification |

| Product Name | Cisapride-13C,d3 |

| Synonyms | rel-4-Amino-5-chloro-N-[… |

| CAS Number | 1285970-69-5[1] |

| Molecular Formula | C₂₂¹³CH₂₆D₃ClFN₃O₄ |

| Molecular Weight | 470.98 g/mol |

Table 2: Physical and Chemical Properties

| Parameter | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Table 3: Analytical Data

| Test | Method | Specification | Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.6% |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % ¹³C, ≥ 99 atom % D | Conforms |

| Identity (¹H NMR) | NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Identity (LC/MS) | LC-MS | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Cisapride-13C,d3. The following protocols are based on established analytical techniques for Cisapride and adapted for its isotopically labeled form.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of Cisapride-13C,d3 by separating it from any potential non-labeled or other impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 276 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a standard solution of Cisapride-13C,d3 in the mobile phase.

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram and determine the retention time of the main peak.

-

Prepare a sample solution of the Cisapride-13C,d3 being tested.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Isotopic Purity and Mass Identity

LC/MS is employed to confirm the molecular weight and structure of Cisapride-13C,d3 and to determine its isotopic purity.[2]

-

Instrumentation: LC/MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Similar to the HPLC method described above.

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 400-550.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 40 V.

-

Procedure:

-

Inject a diluted solution of Cisapride-13C,d3 through the LC system into the mass spectrometer.

-

Acquire the mass spectrum.

-

Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of Cisapride-13C,d3.

-

Analyze the isotopic distribution of the molecular ion peak to determine the isotopic enrichment of ¹³C and Deuterium.

Mandatory Visualizations

Signaling Pathway of Cisapride

Cisapride acts as a serotonin 5-HT4 receptor agonist in the enteric nervous system.[3][4][5] This activation stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a Cisapride-13C,d3 sample.

References

- 1. Cisapride-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

Isotopic Enrichment and Stability of Cisapride-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Cisapride-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Cisapride. This document details the synthesis, analytical methodologies for determining isotopic and chemical purity, and stability under forced degradation conditions.

Introduction

Cisapride is a gastrointestinal prokinetic agent that has been used to manage various motility disorders. For accurate quantification in biological matrices using mass spectrometry-based assays, a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing. Cisapride-13C,d3, with a combination of Carbon-13 and deuterium labels, offers a significant mass shift from the unlabeled drug, ensuring clear analytical distinction. This guide outlines the key technical aspects of its synthesis, isotopic enrichment, and stability.

Synthesis of Cisapride-13C,d3

While specific, proprietary synthesis routes for commercially available Cisapride-13C,d3 are not publicly disclosed, a plausible synthetic pathway can be inferred from known Cisapride synthesis methods. The labeling is strategically introduced in the final stages of the synthesis. A general approach involves the reductive amination of a suitable piperidinone precursor with a labeled amine or the use of a labeled acylating agent.

A potential synthetic route is outlined below:

Isotopic Enrichment and Chemical Purity

The isotopic enrichment and chemical purity of Cisapride-13C,d3 are critical for its function as an internal standard. These parameters are typically determined using high-resolution mass spectrometry (HRMS) and high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize typical quantitative data for Cisapride-13C,d3.

| Parameter | Specification | Method |

| Isotopic Enrichment | ||

| Isotopic Purity | ≥ 98% | HRMS |

| 13C Enrichment | ≥ 99 atom % 13C | HRMS |

| Deuterium Enrichment | ≥ 99 atom % D | HRMS |

| Chemical Purity | ||

| Chemical Purity | ≥ 98% | HPLC |

| Unlabeled Cisapride | ≤ 0.5% | LC-MS/MS |

Table 1: Isotopic Enrichment and Chemical Purity Specifications.

| Analysis | Result |

| Mass Spectrometry | |

| [M+H]+ (Theoretical) | 470.2086 |

| [M+H]+ (Observed) | 470.2089 |

| HPLC Analysis | |

| Retention Time (min) | 8.5 |

| Purity by Area % | 99.2% |

Table 2: Representative Analytical Data.

Experimental Protocols

Determination of Isotopic Enrichment by HRMS

Objective: To determine the isotopic purity and the incorporation of 13C and deuterium in Cisapride-13C,d3.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Method:

-

Sample Preparation: Prepare a 1 µg/mL solution of Cisapride-13C,d3 in methanol.

-

Infusion: Directly infuse the sample solution into the mass spectrometer.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 100-1000.

-

Resolution: ≥ 60,000.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Determine the accurate mass of the [M+H]+ ion.

-

Analyze the isotopic cluster to calculate the percentage of the M+4 peak (for 13C and 3xD) relative to the sum of all isotopic peaks.

-

Stability-Indicating HPLC Method

Objective: To determine the chemical purity of Cisapride-13C,d3 and to separate it from potential degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method:

-

Chromatographic Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 276 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a 100 µg/mL solution of Cisapride-13C,d3 in methanol.

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

Stability of Cisapride-13C,d3

The stability of an isotopically labeled standard is crucial for its long-term use and for ensuring the accuracy of analytical methods. Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

Forced Degradation Studies

Objective: To investigate the degradation of Cisapride-13C,d3 under various stress conditions.

Protocols:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 24 hours (solid state).

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Samples are analyzed at appropriate time points using the stability-indicating HPLC method.

Stability Data

The following table summarizes the expected stability of Cisapride-13C,d3 under forced degradation conditions.

| Stress Condition | % Degradation (Illustrative) | Major Degradants |

| 0.1 N HCl, 60°C, 24h | ~15% | Hydrolysis products |

| 0.1 N NaOH, 60°C, 24h | ~20% | Hydrolysis products |

| 3% H2O2, RT, 24h | ~10% | N-oxide derivative |

| 105°C, 24h (solid) | < 5% | Minor thermal degradants |

| Photolytic | ~5% | Photodegradation products |

Table 3: Summary of Forced Degradation Results (Illustrative Data).

Conclusion

Cisapride-13C,d3 is a high-purity, stable isotope-labeled internal standard suitable for sensitive and accurate quantification of Cisapride in complex matrices. The analytical methods and stability data presented in this guide provide a robust framework for its application in regulated bioanalytical studies. The provided experimental protocols can be adapted to specific laboratory conditions and regulatory requirements. Researchers and drug development professionals can confidently utilize this information for method development, validation, and routine sample analysis.

Cisapride-13C,d3: An In-depth Technical Guide for Pharmacokinetic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cisapride-13C,d3 and its application in pharmacokinetic research. Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. The use of its stable isotope-labeled counterpart, Cisapride-13C,d3, is critical for accurate and precise bioanalytical measurements in pharmacokinetic studies.

Physicochemical Properties

A stable isotope-labeled version of a drug, such as Cisapride-13C,d3, is designed to have the same chemical and physical properties as the parent drug, with the only difference being a higher mass due to the incorporated heavier isotopes. This subtle change in mass allows it to be differentiated by mass spectrometry while behaving identically in biological systems and during sample preparation.

| Property | Cisapride | Cisapride-13C,d3 |

| Molecular Formula | C₂₃H₂₉ClFN₃O₄ | C₂₂¹³CH₂₆d₃ClFN₃O₄ |

| Molecular Weight | 465.95 g/mol | 469.98 g/mol |

| CAS Number | 81098-60-4 | 1285970-69-5 |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Practically insoluble in water, soluble in methanol and ethanol | Practically insoluble in water, soluble in methanol and ethanol |

Mechanism of Action and Signaling Pathway

Cisapride acts as a selective serotonin 5-HT₄ receptor agonist in the gastrointestinal tract.[1][2] Activation of these receptors on enteric neurons enhances the release of acetylcholine from the myenteric plexus.[1][3] Acetylcholine, in turn, stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility, including increased lower esophageal sphincter pressure, enhanced esophageal peristalsis, and accelerated gastric emptying.[2]

References

- 1. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 2. Evidence against an acetylcholine releasing action of cisapride in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of cisapride on the cholinergic control mechanisms of gastrointestinal motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mass Shift of Cisapride-13C,d3 for Enhanced Mass Spectrometric Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed for the stable isotope-labeled internal standard, Cisapride-13C,d3, in mass spectrometry. It is designed to assist researchers in developing and validating robust quantitative bioanalytical methods for the gastroprokinetic agent, Cisapride. This document outlines the core principles of its application, detailed experimental methodologies, and the interpretation of mass spectral data.

Introduction to Isotopic Labeling in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively corrects for matrix effects and variability in the analytical process, leading to high accuracy and precision in quantification.

Cisapride-13C,d3 is a stable isotope-labeled analog of Cisapride, incorporating one ¹³C atom and three deuterium atoms. This results in a nominal mass increase of 4 Daltons (Da) compared to the unlabeled Cisapride.

Quantitative Data for Mass Spectrometry

The selection of appropriate precursor and product ions is critical for the development of a sensitive and specific LC-MS/MS method using Multiple Reaction Monitoring (MRM). The following table summarizes the key mass-to-charge ratio (m/z) values for Cisapride and its isotopically labeled internal standard, Cisapride-13C,d3.

| Compound | Molecular Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Shift (Da) |

| Cisapride | C₂₃H₂₉ClFN₃O₄ | 465.1831 | 466.23 | 184.09 | N/A |

| Cisapride-13C,d3 | C₂₂¹³CH₂₆D₃ClFN₃O₄ | 469.2019 | 470.23 | 188.11 | +4 |

Note: The precursor and product ion m/z values for Cisapride are based on previously published methods. The values for Cisapride-13C,d3 are predicted based on the known mass shift and fragmentation pattern.

Proposed Fragmentation Pathway

The fragmentation of Cisapride in the mass spectrometer's collision cell provides characteristic product ions that are used for quantification. The most common cleavage occurs at the amide bond connecting the piperidine ring to the benzoyl group. The isotopic labels in Cisapride-13C,d3 are located on the methoxy group attached to the piperidine ring. As this labeled portion is part of the larger fragment that is cleaved off, the resulting major product ion retains the isotopic labels, leading to the observed mass shift.

Caption: Proposed fragmentation pathway of Cisapride and Cisapride-13C,d3.

Experimental Protocol: Quantification of Cisapride in Human Plasma

This section provides a representative LC-MS/MS protocol for the quantitative analysis of Cisapride in human plasma using Cisapride-13C,d3 as an internal standard.

4.1. Materials and Reagents

-

Cisapride reference standard

-

Cisapride-13C,d3 internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

4.2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of Cisapride-13C,d3 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of MTBE.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex briefly and transfer to an autosampler vial.

4.3. Liquid Chromatography Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

4.4. Mass Spectrometry Conditions

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 60 psi

-

Curtain Gas: 35 psi

-

Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

MRM Transitions:

-

Cisapride: Q1 466.2 -> Q3 184.1

-

Cisapride-13C,d3: Q1 470.2 -> Q3 188.1

-

-

Collision Energy: Optimized for each transition (typically 25-35 eV)

Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis of Cisapride using its stable isotope-labeled internal standard.

Caption: Experimental workflow for Cisapride quantification.

Conclusion

The use of Cisapride-13C,d3 as an internal standard provides a highly reliable and accurate method for the quantification of Cisapride in biological matrices. The +4 Da mass shift allows for clear differentiation from the unlabeled analyte, and the stable isotopic labels ensure minimal analytical variability. The detailed protocol and understanding of the fragmentation pathway provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Safety and Handling of Cisapride-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Cisapride-13C,d3, a labeled form of Cisapride used as a serotonin 5-HT4 receptor agonist and a gastroprokinetic agent. The information presented here is crucial for ensuring safe laboratory practices and minimizing potential risks associated with the handling and use of this compound.

Chemical and Physical Properties

Cisapride-13C,d3 is an isotopically labeled version of Cisapride. The primary difference is the inclusion of a Carbon-13 atom and three deuterium atoms in the methoxy group, resulting in a higher molecular weight compared to the unlabeled compound.[1] This labeling is instrumental in various analytical and research applications, particularly in metabolic and pharmacokinetic studies.

| Property | Value | Reference |

| Chemical Name | 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(13C)methoxy)benzamide | [1] |

| Molecular Formula | C2213CH26D3ClFN3O4 | [1] |

| Molecular Weight | 469.96 g/mol | [1] |

| CAS Number | 1285970-69-5 | [1] |

| Appearance | White to off-white powdered solid | |

| Odor | Odorless | |

| Melting Point | 109.8°C (229.6°F) (for monohydrate) | |

| Solubility | Freely soluble in dimethylformamide, soluble in methylene chloride; sparingly soluble in methanol, practically insoluble in water. |

Hazard Identification and Toxicology

While specific toxicological data for Cisapride-13C,d3 is not extensively documented, the toxicological profile of the parent compound, Cisapride, serves as the primary reference. The isotopic labeling is not expected to alter the chemical's inherent toxicological properties.

Acute Health Effects:

-

Eye Contact: Causes serious eye damage and burns.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Chronic Health Effects:

-

Repeated or prolonged exposure may cause damage to the blood, kidneys, liver, and heart.

-

Long-term exposure to high dust concentrations may lead to changes in lung function.

Toxicological Data (Cisapride Monohydrate):

| Test | Species | Dose | Reference |

| Oral LD50 | Rat | 4166 mg/kg | |

| Oral LD50 | Mouse | 8715 mg/kg | |

| Intravenous TDLo | Dog | 0.1 mg/kg | |

| Intravenous TDLo | Guinea pig | 0.1285 mg/kg |

Carcinogenicity and Teratogenicity:

-

In a 25-month oral carcinogenicity study in rats and a 19-month study in mice, Cisapride did not show tumorigenic effects at doses up to 80 mg/kg/day.

-

Oral teratology studies in rats and rabbits showed no evidence of teratogenic potential. However, embryotoxic and fetotoxic effects were observed at high doses.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area.

-

Use appropriate exhaust ventilation at places where dust is formed.

Personal Protective Equipment:

| PPE | Specification | Reference |

| Eye/Face Protection | Use a face shield and safety glasses tested and approved under government standards such as NIOSH (US) or EN 166(EU). | |

| Skin Protection | Handle with gloves. The quality of the protective gloves resistant to chemicals must be chosen as a function of the specific working place. | |

| Respiratory Protection | Not required for normal handling. In case of dust formation, a dust respirator should be used. | |

| Body Protection | Wear appropriate protective clothing. |

Hygiene Measures:

-

Wash hands before breaks and at the end of the workday.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

Disposal:

-

Dispose of surplus and non-recyclable solutions to a licensed disposal company.

-

Do not let the product enter drains.

-

Dispose of contaminated packaging as unused product.

-

All waste must be handled in accordance with local, state, and federal regulations.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a general experimental workflow for handling Cisapride-13C,d3 and the known signaling pathway of its parent compound.

Caption: A typical workflow for experiments involving Cisapride-13C,d3.

References

Methodological & Application

Application Note: Quantitative Analysis of Cisapride in Human Plasma by Isotope Dilution Mass Spectrometry

Introduction

Cisapride is a gastroprokinetic agent that was previously used to treat gastroesophageal reflux disease (GERD). Its use has been restricted due to the risk of serious cardiac side effects. Accurate and reliable quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and ability to correct for matrix effects and variations in sample processing by using a stable isotope-labeled internal standard.[1] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cisapride in human plasma using a deuterated internal standard.

Principle

The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled analogue of the analyte (Cisapride-d4) is added to the plasma sample at the beginning of the sample preparation process. The analyte and the internal standard are extracted from the plasma, separated by ultra-high-performance liquid chromatography (UPLC), and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of Cisapride in the sample, ensuring high accuracy and precision by correcting for any losses during sample preparation and ionization variability.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Cisapride (Reference Standard)

-

Cisapride-d4 (Internal Standard, IS)

-

-

Solvents and Chemicals:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (Type I, ultrapure)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant), free of Cisapride.

-

Instrumentation

-

Liquid Chromatography: UPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cisapride and Cisapride-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Cisapride stock solution in 50:50 (v/v) methanol/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Cisapride-d4 stock solution in 50:50 (v/v) methanol/water.

-

Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL Cisapride-d4) to each tube (except for blank samples, to which 20 µL of 50:50 methanol/water is added) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

-

Vortex to mix and inject into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Table 1: UPLC Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cisapride | 466.2 | 184.1[2] | 100 | 35 |

| Cisapride-d4 (IS) | 470.2 | 188.1 | 100 | 35 |

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of this assay.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.1 ng/mL |

| Accuracy at LLOQ | Within ±20% of nominal value |

| Precision at LLOQ | ≤ 20% CV |

Table 5: Intra- and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 0.3 | < 10 | 95 - 105 | < 15 | 90 - 110 |

| Mid QC | 8.0 | < 8 | 98 - 102 | < 10 | 95 - 105 |

| High QC | 80.0 | < 5 | 99 - 101 | < 8 | 97 - 103 |

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 0.3 | > 85 | 90 - 110 |

| High QC | 80.0 | > 90 | 92 - 108 |

Visualizations

Experimental Workflow

Caption: Workflow for Cisapride quantification in plasma.

Isotope Dilution Principle

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and robust UPLC-MS/MS method for the quantification of Cisapride in human plasma. The use of a stable isotope-labeled internal standard (Cisapride-d4) ensures high accuracy and precision, making this method suitable for clinical and research applications, including pharmacokinetic and bioequivalence studies. The simple protein precipitation sample preparation procedure allows for high throughput, which is essential in a drug development environment.

References

Application Notes and Protocols for Cisapride-13C,d3 in In-Vitro Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Cisapride-13C,d3 in in-vitro drug metabolism studies. Cisapride-13C,d3, a stable isotope-labeled internal standard, is a critical tool for the accurate quantification of cisapride and its metabolites in complex biological matrices during drug development and research.

Introduction to Cisapride Metabolism

Cisapride is a gastroprokinetic agent that undergoes extensive metabolism in the liver. Understanding its metabolic fate is crucial for predicting drug-drug interactions and assessing its safety profile. In-vitro studies using human liver microsomes (HLMs) have shown that the primary metabolic pathways for cisapride are oxidative N-dealkylation and aromatic hydroxylation[1]. The major metabolite formed is norcisapride, resulting from N-dealkylation at the piperidine nitrogen[1][2]. The cytochrome P450 (CYP) enzyme CYP3A4 is the principal catalyst for cisapride metabolism, with minor contributions from CYP2A6[1][2]. The use of stable isotope-labeled compounds like Cisapride-13C,d3 is instrumental in providing the high level of analytical accuracy required for these studies.

Key Applications of Cisapride-13C,d3

The primary application of Cisapride-13C,d3 in in-vitro drug metabolism studies is as an internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). Its utility extends to:

-

Reaction Phenotyping: Identifying the specific CYP enzymes responsible for cisapride metabolism.

-

Enzyme Inhibition Studies: Assessing the potential of co-administered drugs to inhibit cisapride metabolism.

-

Metabolic Stability Assays: Determining the rate at which cisapride is metabolized in vitro.

-

Metabolite Identification and Quantification: Accurately measuring the formation of metabolites such as norcisapride.

Quantitative Data Summary

The following tables summarize key quantitative data from in-vitro studies of cisapride metabolism.

Table 1: Michaelis-Menten Kinetic Parameters for Cisapride Metabolism in Human Liver Microsomes

| Metabolic Pathway | Metabolite | Apparent Km (μM) | Vmax (pmol/min/mg protein) |

| N-dealkylation | Norcisapride | 8.6 ± 3.5 | 523 ± 330 |

| N-dealkylation | Norcisapride | 23.4 ± 8.6 | 155 ± 91 |

| Hydroxylation | 3-fluoro-4-hydroxycisapride | 32 ± 11 | 52 ± 23 |

| Hydroxylation | 4-fluoro-2-hydroxycisapride | 31 ± 23 | 31 ± 23 |

Table 2: Relative Contribution of CYP Isoforms to Cisapride Metabolism

| CYP Isoform | Relative Contribution to Metabolism |

| CYP3A4 | Major |

| CYP2A6 | Minor |

| CYP2C8 | Minor (specifically for 3-fluoro-4-hydroxycisapride formation) |

| CYP2B6 | Minor (specifically for norcisapride formation) |

Experimental Protocols

Protocol for Reaction Phenotyping of Cisapride Metabolism

This protocol aims to identify the CYP enzymes responsible for the metabolism of cisapride using human liver microsomes and specific chemical inhibitors.

Materials:

-

Cisapride

-

Cisapride-13C,d3 (for internal standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, troleandomycin for CYP3A)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), phosphate buffer, and either a specific CYP inhibitor or vehicle control. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Add cisapride to the incubation mixtures to initiate the metabolic reaction. A typical substrate concentration would be around the Km value (e.g., 10 µM) to ensure measurable metabolite formation.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes) that ensures linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.

-

Internal Standard Addition: Add a known concentration of Cisapride-13C,d3 to each sample to serve as the internal standard for quantification.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of cisapride and its major metabolite, norcisapride.

-

Data Analysis: Compare the rate of metabolite formation in the presence of specific inhibitors to the vehicle control to determine the percent inhibition and infer the contribution of each CYP isoform.

Protocol for Determining the Kinetic Parameters (Km and Vmax) of Cisapride Metabolism

This protocol is designed to determine the Michaelis-Menten kinetic parameters for the formation of cisapride metabolites.

Materials:

-

Cisapride

-

Cisapride-13C,d3

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: Prepare a series of incubation mixtures containing a fixed concentration of HLMs and varying concentrations of cisapride (e.g., spanning from 0.1 to 5 times the expected Km).

-

Initiation of Reaction: Pre-warm the mixtures to 37°C and initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C for a time period determined to be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reactions by adding ice-cold acetonitrile.

-

Internal Standard Addition: Add a fixed concentration of Cisapride-13C,d3 to each sample.

-

Sample Processing: Centrifuge the samples and collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the concentration of the metabolite of interest (e.g., norcisapride) in each sample.

-

Data Analysis: Plot the rate of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax*[S] / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

Visualizations

Caption: General experimental workflow for in-vitro metabolism studies of cisapride.

Caption: Simplified metabolic pathways of cisapride in the liver.

References

- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioanalysis of Cisapride using Cisapride-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride is a gastroprokinetic agent that acts as a selective serotonin 5-HT4 receptor agonist, promoting gastrointestinal motility. Accurate quantification of Cisapride in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as Cisapride-13C,d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the stable isotope-labeled IS with the analyte of interest allows for correction of variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision of the analytical method.

These application notes provide detailed protocols for the sample preparation of Cisapride from human plasma using protein precipitation and liquid-liquid extraction techniques, with Cisapride-13C,d3 as the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the determination of Cisapride in human plasma.

Table 1: LC-MS/MS Method Parameters

| Parameter | Typical Value |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Mean Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Table 2: Mass Spectrometry Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cisapride | 466.2 | 184.1 |

| Cisapride-13C,d3 (IS) | 470.2 | 184.1 |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Cisapride Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cisapride and dissolve in 10 mL of methanol.

-

Cisapride-13C,d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cisapride-13C,d3 and dissolve in 1 mL of methanol.

-

Cisapride Working Standards: Prepare a series of working standards by serial dilution of the Cisapride stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 0.5 to 500 ng/mL).

-

Internal Standard Working Solution (10 ng/mL): Dilute the Cisapride-13C,d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.

Sample Preparation Protocols

This method is rapid and suitable for high-throughput analysis.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (10 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

This method provides a cleaner extract, reducing potential matrix effects.[1][2]

-

Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution (10 ng/mL).[1]

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of diethyl ether:ethyl acetate 70:30 v/v).[1]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

Cisapride Bioanalysis Workflow

Cisapride Mechanism of Action: 5-HT4 Receptor Signaling Pathway

References

Application Note: Development and Validation of a High-Throughput LC-MS/MS Assay for the Quantification of Cisapride in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisapride is a gastroprokinetic agent that has been used to manage symptoms of gastroesophageal reflux disease. Accurate and reliable quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cisapride in human plasma. The assay utilizes a stable isotope-labeled internal standard, Cisapride-13C,d3, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3]

The developed method employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This validated method is suitable for high-throughput analysis in a clinical and research setting.

Experimental Protocols

1. Materials and Reagents

-

Cisapride reference standard

-

Cisapride-13C,d3 internal standard (IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Stock and Working Solutions

-

Cisapride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cisapride reference standard in methanol.

-

Cisapride-13C,d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cisapride-13C,d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Cisapride stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution in the same diluent to a final concentration of 10 ng/mL.

3. Sample Preparation

-

Thaw human plasma samples at room temperature.

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the Cisapride-13C,d3 internal standard working solution (10 ng/mL) to all samples except for the blank matrix.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Inject a portion of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Cisapride: m/z 466.2 -> 184.1

-

Cisapride-13C,d3: m/z 470.2 -> 184.1

-

-

Ion Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: 8 psi.

-

Nebulizer Gas (GS1): 50 psi.

-

Heater Gas (GS2): 50 psi.

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to international guidelines.[4][5]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Cisapride | 0.1 - 100 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |

| Low | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | Consistent, precise, and reproducible | Within acceptable limits |

| High | 80 | Consistent, precise, and reproducible | Within acceptable limits |

Mandatory Visualization

Caption: Workflow for the LC-MS/MS analysis of Cisapride in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Cisapride in human plasma. The use of a stable isotope-labeled internal standard, Cisapride-13C,d3, ensures the accuracy and precision of the results by correcting for potential variations during sample handling and analysis. The method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of Cisapride.

References

- 1. benchchem.com [benchchem.com]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. anivet.au.dk [anivet.au.dk]

Application Note: High-Throughput Quantification of Cisapride in Human Plasma using Cisapride-13C,d3 and LC-MS/MS for Therapeutic Drug Monitoring

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cisapride in human plasma. The assay employs a stable isotope-labeled internal standard, Cisapride-13C,d3, which ensures high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM).[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for pharmacokinetic studies and routine clinical monitoring of cisapride levels.

Introduction